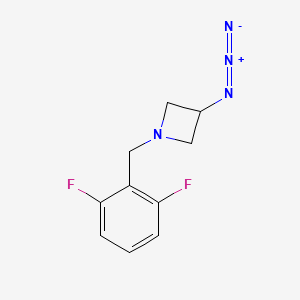

3-Azido-1-(2,6-difluorobenzyl)azetidine

Description

Properties

IUPAC Name |

3-azido-1-[(2,6-difluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4/c11-9-2-1-3-10(12)8(9)6-16-4-7(5-16)14-15-13/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZZVZIJSVSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC=C2F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Difluorobenzyl Azide Intermediate

A key precursor in the synthesis of 3-Azido-1-(2,6-difluorobenzyl)azetidine is 2,6-difluorobenzyl azide. This intermediate is prepared by nucleophilic substitution of 2,6-difluorobenzyl halide (chloride, bromide, or iodide) with an azide source under activating conditions.

-

- Starting material: 2,6-difluorobenzyl halide

- Azide source: Sodium azide or potassium azide; alternatively, trimethylsilyl azide or diphenyl phosphoryl azide can be used.

- Activating agent: Hydrazine hydrate is preferred to reduce reaction time.

- Solvents: 1,4-dioxane, isopropyl alcohol, ethylene glycol, diethylene glycol, diglyme, or diethyl ether.

- Temperature: 70–90°C

- Reaction time: A few hours, accelerated by the activating agent.

Process Overview:

The halide is reacted with the azide source in the presence of hydrazine hydrate to yield 2,6-difluorobenzyl azide efficiently. This step benefits from the activating agent, which reduces reaction time significantly.

Construction of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically synthesized via cyclization reactions involving appropriate haloalkyl amines or dihaloalkane precursors.

-

- Starting from 3-amino-azetidines or halo-substituted azetidines, nucleophilic substitution or ring closure reactions are employed.

- Improved processes reported in patent literature enhance yield and scope, allowing access to a wider variety of azetidine derivatives.

- Reaction conditions often involve bases (e.g., potassium hydroxide), inert atmosphere, and controlled temperature to facilitate cyclization.

-

- Use of potassium hydroxide and tetra(n-butyl)ammonium hydrogensulfate as phase transfer catalyst.

- Reaction in aqueous media at elevated temperatures (around 100°C) for extended periods (24 hours).

- Purification by column chromatography.

The introduction of the azide group onto the azetidine ring is achieved by azidation reactions, typically via nucleophilic substitution of a leaving group (e.g., halide or tosylate) with an inorganic azide.

-

- The azetidine precursor bearing a suitable leaving group at the 3-position is reacted with sodium azide or lithium azide.

- Solvents like dimethylformamide (DMF) or other polar aprotic solvents are preferred.

- Reaction temperature: room temperature to moderate heating, depending on substrate reactivity.

- Reaction time: several hours until completion monitored by TLC or other analytical methods.

-

- The crude product is purified by extraction and chromatography.

- Characterization is performed by NMR and mass spectrometry to confirm azide incorporation.

Coupling of 2,6-Difluorobenzyl Azide with Azetidine Ring

The final step involves coupling the 2,6-difluorobenzyl azide moiety with the azetidine ring, typically through nucleophilic substitution or reductive amination strategies to form 3-Azido-1-(2,6-difluorobenzyl)azetidine.

- Reaction Conditions:

- The azetidine nitrogen is alkylated with 2,6-difluorobenzyl halide or azide under controlled temperature.

- Solvents such as isopropyl alcohol or ethers may be used.

- Catalysts or activating agents may be employed to improve yield and selectivity.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Solvents | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Azide substitution | 2,6-Difluorobenzyl halide | Sodium/potassium azide, hydrazine hydrate | 1,4-Dioxane, isopropyl alcohol | 70–90 | Few hours | Activating agent reduces time |

| 2 | Azetidine ring formation | Haloalkyl amines or dihaloalkanes | KOH, phase transfer catalyst (TBAHS) | Water | ~100 | 24 hours | Elevated temp, inert atmosphere |

| 3 | Azidation of azetidine | Azetidine with leaving group | Sodium azide, DMF | DMF or polar aprotic solvents | RT to moderate | Several hours | Nucleophilic substitution |

| 4 | Coupling/alkylation | Azetidine, 2,6-difluorobenzyl azide/halide | Activating agents or catalysts | Isopropyl alcohol, ethers | 55–125 | Hours | Controlled temp, solvent choice crucial |

Research Findings and Optimization Insights

- The use of hydrazine hydrate as an activating agent in step 1 significantly shortens reaction time and improves yield of 2,6-difluorobenzyl azide.

- Phase transfer catalysts like tetra(n-butyl)ammonium hydrogensulfate enhance azetidine ring formation efficiency in aqueous media.

- Polar aprotic solvents facilitate azidation reactions by stabilizing the azide ion and promoting nucleophilic substitution.

- Temperature control is critical to avoid decomposition of azide intermediates and to maintain selectivity.

- Purification by silica gel chromatography is standard for isolating high-purity 3-Azido-1-(2,6-difluorobenzyl)azetidine.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(2,6-difluorobenzyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitroso compounds or nitrones.

Reduction: The azide group can be reduced to form amines or hydrazines.

Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Nitroso derivatives and nitrones.

Reduction Products: Amines and hydrazines.

Substitution Products: Various azetidine derivatives.

Scientific Research Applications

3-Azido-1-(2,6-difluorobenzyl)azetidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: Employed in the study of biological systems, particularly in the context of bioorthogonal chemistry, where it can be used to label and track biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Azido-1-(2,6-difluorobenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, can undergo bioorthogonal reactions with alkyne-functionalized molecules, allowing for the selective labeling and visualization of biological targets. This property makes it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and functional differences between 3-Azido-1-(2,6-difluorobenzyl)azetidine and related compounds:

Stability and Reactivity

- Thermal Stability : 2,6-Difluorobenzyl azide decomposes at temperatures >140°C, particularly under prolonged heating, limiting its use in high-temperature reactions . The azetidine analog may exhibit similar sensitivity due to the azide group, though ring strain could further modulate reactivity.

- Chemical Reactivity : The azide group in 2,6-difluorobenzyl azide enables efficient cycloaddition with alkynes (e.g., in rufinamide synthesis), whereas the azetidine-based analog’s smaller ring may accelerate reaction kinetics due to strain .

Key Research Findings

- Thermal Limitations : Decomposition of benzyl azides at high temperatures necessitates optimized reaction conditions to avoid byproducts .

- Structural Influence on Bioactivity: The 2,6-difluorobenzyl group in rufinamide enhances metabolic stability and target binding compared to non-fluorinated analogs .

- Isomer-Specific Properties : The 3,4-difluorobenzyl isomer (CAS 2098077-36-0) is commercially available but lacks documented industrial applications, highlighting the critical role of substitution patterns .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Azido-1-(2,6-difluorobenzyl)azetidine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step procedures, including cyclization of azetidine precursors followed by functionalization with azide and difluorobenzyl groups. Critical parameters include:

- Temperature control (e.g., maintaining −78°C for azide coupling to avoid decomposition) .

- Inert atmosphere (argon/nitrogen) to prevent oxidation of sensitive intermediates .

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency) .

- Purification : Column chromatography or HPLC to isolate the target compound from byproducts (e.g., unreacted azide precursors) .

- Data Considerations : Yields vary between 40–65% depending on steric hindrance from the 2,6-difluorobenzyl group .

Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and purity (e.g., absence of unreacted benzyl halides) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 253.08) .

- Infrared Spectroscopy (IR) : Azide stretch (~2100 cm) confirms functional group retention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize azide-related hazards while maintaining synthetic efficiency?

- Methodological Answer :

- Hazard Mitigation : Use flow chemistry to limit azide accumulation, reducing explosion risks .

- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity and reduces stoichiometric azide use .

- Design of Experiments (DoE) : Factorial design evaluates interactions between variables (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions .

Q. What strategies reconcile discrepancies in biological activity data across studies involving azetidine derivatives?

- Methodological Answer :

- Standardized Assays : Use isogenic cell lines and controlled pharmacokinetic parameters (e.g., plasma protein binding) to reduce variability .

- Meta-Analysis Frameworks : Apply statistical models (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for covariates like assay sensitivity .

- Mechanistic Profiling : Compare off-target effects via kinase/GPCR panels to differentiate structure-specific vs. assay-specific anomalies .

- Theoretical Linkage : Biological activity discrepancies may arise from the compound’s conformational flexibility; computational docking studies (e.g., molecular dynamics) can predict binding poses and guide structural modifications .

Q. How does the electronic environment of the azetidine ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculates charge distribution (e.g., Natural Bond Orbital analysis) to identify electron-deficient regions prone to nucleophilic attack .

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent dielectric constants) to correlate electronic effects with reactivity .

- Substituent Effects : Compare reactivity with analogs (e.g., 3-azido vs. 3-nitro azetidines) to isolate electronic contributions from steric factors .

Theoretical and Methodological Frameworks

- Guiding Principle : Link research to azetidine ring strain theory (explaining enhanced reactivity) and QSAR models for biological activity predictions .

- Ethical Compliance : Adhere to safety protocols for azide handling (e.g., blast shields, small-scale reactions) and validate biological data through peer-reviewed assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.